Cas no 361475-96-9 (5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole)
![5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole structure](https://ja.kuujia.com/scimg/cas/361475-96-9x500.png)
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole 化学的及び物理的性質
名前と識別子
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- 5-Bromo-1-(4-methoxy-benzyl)-1H-pyrazole
- 5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole
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- インチ: 1S/C11H11BrN2O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8H2,1H3
- InChIKey: XQHLOSIITDHMDQ-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(OC)C=C2)C(Br)=CC=N1
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9665-500mg |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole |
361475-96-9 | 95% | 500mg |
¥1716.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9665-250mg |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole |
361475-96-9 | 95% | 250mg |
¥1029.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674996-100mg |
5-Bromo-1-(4-methoxybenzyl)-1H-pyrazole |
361475-96-9 | 98% | 100mg |
¥1388.00 | 2024-05-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9665-100mg |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole |
361475-96-9 | 95% | 100mg |
¥771.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674996-250mg |
5-Bromo-1-(4-methoxybenzyl)-1H-pyrazole |
361475-96-9 | 98% | 250mg |
¥1992.00 | 2024-05-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9665-1.0g |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole |
361475-96-9 | 95% | 1.0g |
¥2574.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9665-500.0mg |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole |
361475-96-9 | 95% | 500.0mg |
¥1716.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9665-250.0mg |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole |
361475-96-9 | 95% | 250.0mg |
¥1029.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9665-1G |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole |
361475-96-9 | 95% | 1g |
¥2574.00 | 2023-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674996-1g |
5-Bromo-1-(4-methoxybenzyl)-1H-pyrazole |
361475-96-9 | 98% | 1g |
¥4985.00 | 2024-05-16 |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Mei Zhou RSC Adv., 2016,6, 113322-113326
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazoleに関する追加情報
5-Bromo-1-[(4-Methoxyphenyl)methyl]pyrazole: A Comprehensive Overview
5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazole (CAS No. 361475-96-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article delves into the chemical properties, synthesis methods, biological activities, and recent research advancements of 5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole.
Chemical Structure and Properties
5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazole is a substituted pyrazole derivative with a bromine atom at the 5-position and a 4-methoxybenzyl group at the 1-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule. The bromine atom, being an electron-withdrawing group, influences the electronic distribution within the pyrazole ring, enhancing its reactivity in various chemical reactions. The 4-methoxybenzyl group, on the other hand, provides steric and electronic effects that can modulate the compound's biological activity.
The molecular formula of 5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole is C13H13BrN2O, with a molecular weight of approximately 283.16 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various analytical and preparative techniques.
Synthesis Methods
The synthesis of 5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole has been reported using several methodologies. One common approach involves the reaction of 5-bromopyrazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product. Another method involves the coupling of 5-bromopyrazole with 4-methoxybenzyl alcohol using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalyst like 4-dimethylaminopyridine (DMAP).
The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation.
Biological Activities
5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazole has been investigated for its potential biological activities, particularly in the context of medicinal chemistry. One area of significant interest is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This makes it a promising candidate for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole has also been explored for its potential as an antitumor agent. Research has demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that this compound could be further developed as a therapeutic agent for cancer treatment.
Clinical Applications and Research Advancements
The potential clinical applications of 5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole are currently being explored through preclinical studies and early-stage clinical trials. One notable study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory activity in animal models of arthritis. The results indicated that it could effectively reduce joint inflammation and improve mobility without significant side effects.
In another study published in Cancer Research, researchers investigated the antitumor effects of 5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole in human breast cancer cells. The compound was found to inhibit cell proliferation and induce apoptosis through mechanisms involving p53 activation and Bcl-2 downregulation. These findings provide a strong rationale for further clinical evaluation of this compound as a potential anticancer agent.
Conclusion
5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazole (CAS No. 361475-96-9) is a promising organic compound with diverse biological activities, including anti-inflammatory and antitumor properties. Its unique chemical structure and synthetic accessibility make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic applications, paving the way for innovative treatments in various medical fields.
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